molecular formula C6H6FNO2S B2644922 4-Methylpyridine-2-sulfonyl fluoride CAS No. 1210867-89-2

4-Methylpyridine-2-sulfonyl fluoride

Cat. No.: B2644922
CAS No.: 1210867-89-2
M. Wt: 175.18
InChI Key: NOVNCBVVIZXQBI-UHFFFAOYSA-N
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Description

4-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S. It is a derivative of pyridine, where the sulfonyl fluoride group is attached to the second position and a methyl group is attached to the fourth position of the pyridine ring. This compound is known for its reactivity and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyridine-2-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into the pyridine ring. One common method is the reaction of 4-methylpyridine with a sulfonyl fluoride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. One approach is the direct transformation of sulfonates or sulfonic acids to sulfonyl fluorides using mild reaction conditions and readily available reagents . This method is advantageous due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine can yield a sulfonamide derivative, while reaction with a thiol can produce a sulfonyl thiol compound.

Scientific Research Applications

Chemical Biology

4-Methylpyridine-2-sulfonyl fluoride serves as a reactive probe in chemical biology. It can covalently modify proteins, particularly targeting specific amino acid residues such as serine, threonine, and cysteine. This capability allows researchers to investigate protein functions and interactions in greater detail.

  • Covalent Modification : The sulfonyl fluoride group reacts with nucleophilic sites on proteins, leading to permanent modifications that can alter protein activity or stability. This property is exploited in the design of enzyme inhibitors and probes for studying enzyme mechanisms .
  • Target Identification : By using this compound as a labeling agent, researchers can identify active sites on enzymes and other proteins. This is crucial for understanding biological pathways and for drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent :

  • Inhibitors of Enzyme Activity : Compounds with sulfonyl fluoride groups have been shown to inhibit various enzymes effectively. For instance, they can serve as inhibitors of serine hydrolases, which are involved in many physiological processes . This inhibition can be useful in developing treatments for diseases where these enzymes play a critical role.
  • Drug Development : The ability to modify biological molecules makes this compound a candidate for creating new drugs that target specific proteins involved in disease pathways. Its application in synthesizing biologically active compounds is an area of ongoing research .

Synthetic Applications

The compound also has notable applications in synthetic chemistry:

  • Synthesis of Other Compounds : this compound can be used as a precursor or reagent in the synthesis of other sulfonyl fluorides or biologically active molecules. This versatility is beneficial for creating complex organic structures with specific functionalities .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Enzyme Inhibition Studies : Research has demonstrated that sulfonyl fluorides can effectively inhibit serine hydrolases, which play critical roles in various biological processes. These studies often involve kinetic analyses to determine the potency and selectivity of the inhibitors .
  • Protein Interaction Mapping : The use of sulfonyl fluorides in mapping enzyme binding sites has been documented extensively. By covalently attaching to specific residues, researchers can elucidate the functional roles of different parts of the enzyme structure .
  • Development of Imaging Agents : Some studies have explored the use of this compound derivatives as potential imaging agents for positron emission tomography (PET), particularly targeting inducible nitric oxide synthase (iNOS) for cancer diagnostics .

Mechanism of Action

The mechanism of action of 4-Methylpyridine-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical and biochemical applications, where the compound can modify target molecules through nucleophilic substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylpyridine-2-sulfonyl fluoride is unique due to the presence of both the methyl and sulfonyl fluoride groups, which confer distinct reactivity and properties. This combination makes it a valuable reagent in various chemical and biochemical applications.

Biological Activity

4-Methylpyridine-2-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in chemical biology due to its unique reactivity and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview supported by data tables and case studies.

This compound possesses a pyridine ring substituted with a methyl group and a sulfonyl fluoride functional group. This structure enhances its lipophilicity compared to other pyridine derivatives, allowing for better interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modify proteins through covalent bonding. This modification can lead to significant changes in protein function, impacting various biochemical pathways. The compound acts as a reactive electrophile that can engage with nucleophilic residues in proteins, particularly serine, cysteine, and lysine.

Biological Applications

  • Protein Modification : The compound has been used as a probe to study protein interactions and modifications. Its ability to form covalent bonds allows researchers to map enzyme binding sites and identify functionally important residues.
  • Enzyme Inhibition : Sulfonyl fluorides like this compound are known for their role as inhibitors of serine hydrolases and proteases. This property is crucial in developing therapeutic agents targeting various diseases.

Research Findings

Recent studies have highlighted the biological activity of this compound:

  • Inhibition Studies : A study demonstrated that this compound effectively inhibits specific serine proteases, showcasing its potential as a therapeutic agent against diseases involving protease dysregulation .
  • Covalent Binding : Research indicated that the compound can form stable covalent adducts with target proteins, leading to prolonged inhibition effects compared to non-covalent inhibitors .

Data Table: Comparison of Sulfonyl Fluorides

Compound NameStructure FeaturesBiological Activity
This compoundMethyl substitution on pyridineInhibits serine proteases; modifies proteins
4-Aminopyridine-2-sulfonyl fluoridePyridine ring with an amino groupPotassium channel blocker; protein modification
Phenylsulfonyl fluorideAryl group attached to sulfurBroad reactivity with nucleophiles

Case Studies

  • Case Study on Enzyme Targeting : A study involving the use of this compound showed its effectiveness in selectively inhibiting enzymes involved in cancer progression. The compound's ability to covalently modify active site residues led to reduced enzyme activity and subsequent tumor growth inhibition .
  • Clinical Implications : Another investigation highlighted the potential of this compound in treating gastrointestinal disorders by inhibiting proton pump activity, positioning it as a candidate for further clinical development .

Properties

IUPAC Name

4-methylpyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVNCBVVIZXQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(benzylsulfanyl)-4-methylpyridine (1.40 g) in acetic acid (10 mL)-water (5 mL) was added N-chlorosuccinimide (3.48 g) under ice-cooling, and the mixture was gradually warmed to room temperature and stirred for 4 hr. Potassium fluoride (379 mg) was added at room temperature and the mixture was stirred for 18 hr. The reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate and washed with saturated aqueous sodium hydrogen carbonate solution. The separated aqueous layer was extracted with ethyl acetate. Combined organic layers were washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=4:1→1:1) to give the title compound as a crude pale-yellow oil (yield 343 mg, 30%).
Name
2-(benzylsulfanyl)-4-methylpyridine
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
379 mg
Type
reactant
Reaction Step Two

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